molecular formula C11H13ClO2 B1204536 5-(Chloromethyl)-6-propyl-1,3-benzodioxole CAS No. 1938-32-5

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

Cat. No.: B1204536
CAS No.: 1938-32-5
M. Wt: 212.67 g/mol
InChI Key: HERYYLFZPLNJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-6-propyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole typically involves the chloromethylation of 6-propyl-1,3-benzodioxole. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processing to enhance efficiency and yield. This method allows for better control of reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-6-propyl-1,3-benzodioxole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole involves its ability to undergo various chemical reactions due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives.

Comparison with Similar Compounds

    5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with a different ring fusion.

    6-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: Another benzodioxole derivative with a different substitution pattern.

    5-(Bromomethyl)-6-propyl-1,3-benzodioxole: Bromine instead of chlorine as the halogen substituent.

Uniqueness: 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its reactivity and applications. The chloromethyl group provides a versatile site for further chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-(chloromethyl)-6-propyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERYYLFZPLNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1CCl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062070
Record name 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1938-32-5
Record name 5-(Chloromethyl)-6-propyl-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1938-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloromethyl-6-propyl-1,3-benzodioxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-6-propyl-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloromethyldihydrosafrole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK69BL3V3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

15 g of piperonyl butoxide and 300 ml of concentrated hydrochloric acid were dissolved in 100 ml of benzene and the solution was heated under reflux for 3 h. The reaction mixture was cooled to room temperature and water was added thereto. After extraction with ethyl acetate, the extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to obtain 12 g of 6-propyl-5-chloromethyl-1,3-benzodioxole in the form of a faint brown oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the main application of Chloromethyldihydrosafrole?

A1: Chloromethyldihydrosafrole (CMDHS) serves as a crucial intermediate in the synthesis of Piperonyl Butoxide (PB) [, ]. PB acts as a synergist for pyrethrin insecticides, enhancing their effectiveness []. CMDHS reacts with butyl carbitol in the presence of NaOH to produce PB [].

Q2: Can you describe a greener approach to synthesizing Chloromethyldihydrosafrole?

A2: Yes, a "green" synthesis route for CMDHS utilizes dihydrosafrole extracted from Cinnamomum Petrophilum Leaves Oil []. This method involves reacting dihydrosafrole with paraformaldehyde and hydrochloric acid, resulting in a high yield (98.6%) of CMDHS with a purity greater than 93.4% []. This process also allows for the recovery and reuse of hydrochloric acid, minimizing waste and environmental impact [].

Q3: What are the environmental considerations regarding Chloromethyldihydrosafrole synthesis?

A4: The "green" synthesis route for CMDHS significantly reduces environmental impact [, ]. After treating wastewater from both the CMDHS synthesis and the subsequent PB synthesis, Chemical Oxygen Demand (CODcr), a crucial indicator of organic pollutants, decreases considerably [, ]. Additionally, colority, another pollution measure, sees a substantial reduction, and the pH level is neutralized [, ]. These findings highlight the environmentally friendly nature of this synthesis method for CMDHS and PB production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.